![molecular formula C15H16BrN5O4S B3245655 N6-[(5-Bromothien-2-yl)methyl]adenosine CAS No. 1706525-09-8](/img/structure/B3245655.png)
N6-[(5-Bromothien-2-yl)methyl]adenosine
Overview
Description
N6-[(5-Bromothien-2-yl)methyl]adenosine is a compound that has garnered interest in various fields of scientific research. It is an adenosine derivative where the adenosine molecule is modified with a 5-bromothien-2-ylmethyl group at the N6 position. This modification imparts unique properties to the compound, making it useful in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine typically involves the following steps:
Starting Materials: The synthesis begins with adenosine and 5-bromothiophene-2-carbaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydride to deprotonate the adenosine, followed by the addition of 5-bromothiophene-2-carbaldehyde.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N6-[(5-Bromothien-2-yl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-[(5-Bromothien-2-yl)methyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the chemical industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with adenosine receptors, influencing various physiological processes.
Pathways Involved: It can modulate signaling pathways related to adenosine, potentially affecting processes such as inflammation, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
N6-[(5-Bromothien-2-yl)methyl]adenosine can be compared with other adenosine derivatives:
N6-Benzyladenosine: Similar to this compound, but with a benzyl group instead of a bromothienyl group. It has different biological activities and applications.
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group. It is known for its potent agonist activity at adenosine receptors.
N6-(Phenylmethyl)adenosine: This compound has a phenylmethyl group and exhibits distinct pharmacological properties compared to this compound.
This compound stands out due to its unique bromothienyl modification, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Biological Activity
N6-[(5-Bromothien-2-yl)methyl]adenosine is a nucleoside derivative that has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The compound features a bromothienyl group attached to the N6 position of adenosine, which is crucial for its biological activity. The presence of the thiophene ring enhances the compound's interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically the A3 receptor subtype. Research indicates that modifications at the N6 position can significantly influence receptor affinity and selectivity. For instance, the incorporation of larger or more polar substituents tends to enhance binding affinity at A3 receptors while potentially reducing off-target effects at other adenosine receptor subtypes .
1. Adenosine Receptor Modulation
This compound has been shown to exhibit selective agonistic activity at A3 adenosine receptors. This selectivity is beneficial for therapeutic applications in conditions like chronic pain and neurodegenerative diseases. The compound's binding affinity has been measured in various studies, demonstrating effective inhibition values (Ki) in the low nanomolar range for A3 receptors .
2. Neuroprotective Effects
In vitro studies have reported that this compound exhibits neuroprotective properties by inhibiting apoptosis in neuronal cell lines under stress conditions. For example, it has been shown to protect PC12 cells from serum deprivation-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
3. Multitarget Pharmacological Profile
The compound's thiophene moiety contributes to a multitarget pharmacological profile, allowing it to interact with various receptors beyond adenosine receptors. Studies have indicated that thiophene derivatives can act as antagonists or modulators at serotonin receptors and other biogenic amine receptors, enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications at both the N6 position and the 5' carbon significantly affect biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Bromothienyl substitution | Increases A3 receptor affinity |
Alkyl chain length | Modulates selectivity across receptor subtypes |
Presence of functional groups | Alters pharmacokinetic properties |
These insights guide further development of adenosine analogs with enhanced selectivity and efficacy.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Chronic Pain Management : A study demonstrated that this compound effectively reduced pain responses in animal models by modulating A3 receptor activity.
- Neuroprotection : In a model of neurodegeneration, treatment with this compound resulted in decreased neuronal cell death and improved functional outcomes.
- Cancer Research : Preliminary investigations suggest that this compound may influence tumor growth through its effects on cellular signaling pathways related to adenosine metabolism.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(5-bromothiophen-2-yl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O4S/c16-9-2-1-7(26-9)3-17-13-10-14(19-5-18-13)21(6-20-10)15-12(24)11(23)8(4-22)25-15/h1-2,5-6,8,11-12,15,22-24H,3-4H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXSKQZGXWJCZ-PMXXHBEXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270524 | |
Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706525-09-8 | |
Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706525-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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